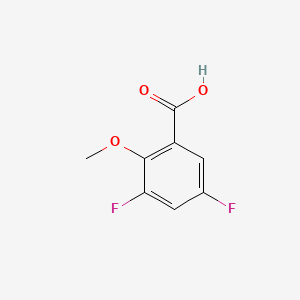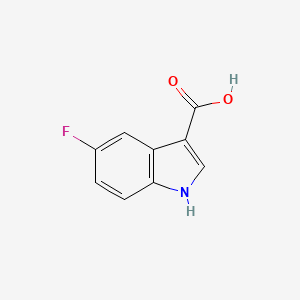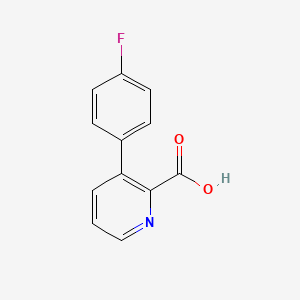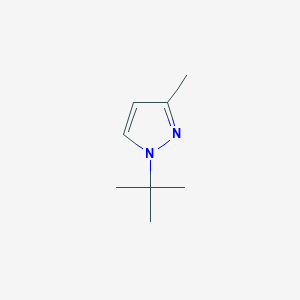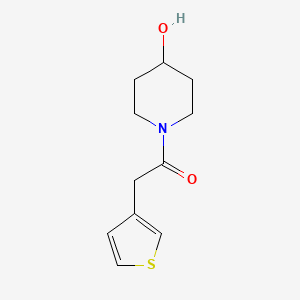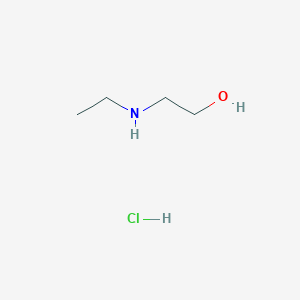![molecular formula C8H6N2O B1341849 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 276862-85-2](/img/structure/B1341849.png)
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Übersicht
Beschreibung
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .Chemical Reactions Analysis
Chemical reactions involving 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:
Pharmacological Applications
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have been studied for their potential as FGFR inhibitors , which are important in the treatment of various types of tumors. Abnormal activation of FGFR signaling pathways plays a crucial role in cancer, and targeting these receptors is an attractive strategy for cancer therapy .
Chemical Synthesis Applications
This compound serves as a key intermediate in the synthesis of polycyclic heterocycles using ketones as condensation partners. It has been utilized in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are significant in medicinal chemistry due to their pharmacological properties .
Biological Evaluation
In biological studies, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have been evaluated for their effects on cell migration and invasion abilities, particularly in cancer cells such as 4T1 cells. This research is vital for understanding the compound’s role in cancer progression and potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .
Biochemical Pathways
The activated FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that compound 4h, a derivative of 1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have promising anticancer properties.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591788 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
CAS RN |
276862-85-2 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

